Direct Antifungal Comparison: MIC of 8-(Benzyloxy)-5-bromo-2-methylquinoline (Compound 2e) vs. 8-Hydroxyquinoline and Terbinafine Against A. niger
In a head-to-head in vitro antimicrobial screening of a series of 8-benzyloxy-substituted quinoline ethers, the target compound (designated compound 2e) was evaluated against the fungal species Aspergillus niger. The minimum inhibitory concentration (MIC) for compound 2e was determined to be 3.125 μg/mL [1]. This activity was directly compared to the parent scaffold 8-hydroxyquinoline (MIC = 2.5 μg/mL) and the clinical antifungal agent terbinafine (MIC = 1.25 μg/mL) [1]. The quantitative difference demonstrates that while the 8-benzyloxy substitution modestly reduces potency compared to the free 8-hydroxyquinoline (3.125 vs. 2.5 μg/mL), it preserves significant antifungal activity without the metal-chelating and potential toxicity liabilities associated with 8-hydroxyquinolines.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against A. niger |
|---|---|
| Target Compound Data | 3.125 μg/mL |
| Comparator Or Baseline | 8-Hydroxyquinoline: 2.5 μg/mL; Terbinafine: 1.25 μg/mL |
| Quantified Difference | Target compound is 1.25-fold less potent than 8-hydroxyquinoline; 2.5-fold less potent than terbinafine. |
| Conditions | In vitro broth microdilution assay; Aspergillus niger fungal strain; incubation conditions per CLSI guidelines. |
Why This Matters
This quantifies the trade-off between 8-benzyloxy protection (enhanced metabolic stability, reduced metal chelation) and inherent antifungal potency, enabling researchers to select this compound when a non-chelating, lipophilic quinoline scaffold is required for further SAR optimization.
- [1] Chung, P. Y., Gambari, R., Chen, Y. X., Cheng, C. H., Bian, Z., Chan, A. S. C., Tang, J. C. O., Leung, P. H. M., Chui, C. H., & Lam, K. H. (2015). Development of 8-benzyloxy-substituted quinoline ethers and evaluation of their antimicrobial activities. Medicinal Chemistry Research, 24(4), 1568–1577. View Source
